Kava

概要

説明

Piper methysticumは、太平洋諸島原産の植物です。この植物の根は、鎮静効果とリラックス効果で知られる伝統的な飲料の製造に使用されます。 カバの有効成分はカバ lactones と呼ばれ、その向精神作用の原因となります 。 カバは、太平洋諸島の文化において、何世紀にもわたって儀式や社交の場で使用されてきました .

作用機序

カバの主要な作用機序には、脳内のγ-アミノ酪酸型A(GABA-A)受容体の調節が含まれます 。 カバ lactones は、GABA作動性神経伝達を強化し、抑制効果を高め、カバの鎮静効果とリラックス効果をもたらします 。 さらに、カバ lactones は、セロトニンやドーパミンなどの神経伝達物質の分解に関与する酵素であるモノアミン酸化酵素を阻害します .

類似の化合物との比較

カバは、アシュワガンダなどの他のハーブサプリメントと比較されることがよくあります。 カバとアシュワガンダはどちらも、ストレス解消作用で知られていますが、作用機序と化学組成が異なります 。 たとえば、アシュワガンダは、アダプトゲン効果があり、体がストレスに対処するのを助けるウィタノライドを含んでいます 。 他の類似した化合物には、バレリアンルートとパッションフラワーがあり、これらも鎮静効果がありますが、有効成分と作用機序が異なります .

結論

カバは、豊かな文化の歴史と重要な治療の可能性を持つユニークな化合物です。その有効成分であるカバ lactones は、その鎮静効果と神経保護効果について広く研究されてきました。カバは他のハーブサプリメントと類似していますが、その独特の化学組成と作用機序により、貴重な天然の治療法として際立っています。

生化学分析

Biochemical Properties

Kavakavaresin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, kavalactones, the active constituents of Kavakavaresin, modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system . Kavakavaresin also inhibits monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . These interactions contribute to its anxiolytic and sedative effects.

Cellular Effects

Kavakavaresin influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving GABAergic transmission . By enhancing GABAergic activity, Kavakavaresin promotes relaxation and reduces anxiety. Additionally, it impacts gene expression related to stress response and neurotransmitter regulation . Kavakavaresin also modulates cellular metabolism by influencing the activity of enzymes involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of Kavakavaresin involves several key interactions at the molecular level. Kavalactones bind to GABA receptors, enhancing their inhibitory effects on neuronal activity . This binding increases the affinity of GABA for its receptors, leading to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and anxiolytic effects . Kavakavaresin also inhibits voltage-gated sodium and calcium channels, reducing neuronal excitability . Furthermore, it modulates the activity of enzymes involved in neurotransmitter synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kavakavaresin have been observed to change over time. The compound exhibits stability under controlled conditions, but its efficacy may decrease with prolonged exposure due to potential degradation . Long-term studies have shown that Kavakavaresin can maintain its anxiolytic and sedative effects over extended periods, although the exact duration of these effects can vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that Kavakavaresin can have sustained impacts on cellular function, particularly in terms of neurotransmitter regulation and stress response .

Dosage Effects in Animal Models

The effects of Kavakavaresin vary with different dosages in animal models. At low to moderate doses, Kavakavaresin exhibits significant anxiolytic and sedative effects without notable adverse effects . At high doses, it can cause toxicity, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced with increasing dosage . These findings highlight the importance of careful dosage regulation in therapeutic applications of Kavakavaresin .

Metabolic Pathways

Kavakavaresin is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . This metabolism results in the formation of various metabolites, some of which retain biological activity . Kavakavaresin also influences metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can affect the levels of key metabolites and neurotransmitters, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, Kavakavaresin is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Kavakavaresin can accumulate in lipid-rich tissues, such as the brain, due to its lipophilic nature . This accumulation can enhance its therapeutic effects but also poses a risk of toxicity with prolonged exposure . The distribution of Kavakavaresin within the body is influenced by factors such as dosage, route of administration, and individual metabolic differences .

Subcellular Localization

Kavakavaresin exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and cell membranes, where it interacts with various receptors and enzymes . Post-translational modifications, such as phosphorylation, can affect its localization and activity . Kavakavaresin may also be targeted to specific organelles, such as mitochondria, where it can influence cellular metabolism and energy production . These localization patterns are crucial for understanding the precise mechanisms of action of Kavakavaresin .

準備方法

合成経路と反応条件: カバは通常、Piper methysticum植物の根から調製されます。 伝統的な調製方法は、根を細かい粉末に粉砕し、水と混ぜてろ過して飲料を製造することです 。 工業的な製造方法では、有効なカバ lactones を分離するための抽出や精製などのより高度な技術が用いられる場合があります .

化学反応の分析

反応の種類: カバの有効成分であるカバ lactones は、さまざまな化学反応を起こします。 注目すべき反応の1つは、ヒドロキシル化で、主要なカバ lactones の1つであるカバインが、12-ヒドロキシカバインに変換されます 。 この反応は、カバの代謝において重要であり、肝毒性に関する影響があります .

一般的な試薬と条件: カバインのヒドロキシル化には、酵素と特定の反応条件を用いて変換を促進します 。 カバ lactones が起こす可能性のある他の反応には、特定の化学環境に応じて、酸化と還元が含まれます .

主要な生成物: これらの反応から生成される主な生成物には、さまざまなヒドロキシル化および酸化されたカバ lactones の誘導体が含まれ、それらは異なる薬理学的特性を持つ可能性があります .

科学研究の応用

カバは、その潜在的な治療用途について広く研究されてきました。 不安、不眠症、および他の神経系の病気の治療に用いられてきました。これは、その不安解消作用と鎮静作用によるものです 。 さらに、カバは、抗炎症作用と抗がん研究で有望であることが示されています 。 神経保護作用により、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に適した候補となっています .

科学的研究の応用

Kava has been extensively studied for its potential therapeutic applications. It has been used in the treatment of anxiety, insomnia, and other neurological conditions due to its anxiolytic and sedative effects . Additionally, this compound has shown promise in anti-inflammatory and anticancer research . Its neuroprotective properties make it a candidate for the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases .

類似化合物との比較

Kava is often compared to other herbal supplements such as ashwagandha. Both this compound and ashwagandha are known for their stress-relieving properties, but they have different mechanisms of action and chemical compositions . Ashwagandha, for example, contains withanolides, which have adaptogenic properties and help the body cope with stress . Other similar compounds include valerian root and passionflower, which also have calming effects but differ in their active constituents and mechanisms .

Conclusion

This compound is a unique compound with a rich cultural history and significant therapeutic potential. Its active compounds, kavalactones, have been extensively studied for their calming and neuroprotective effects. While this compound shares similarities with other herbal supplements, its unique chemical composition and mechanisms of action set it apart as a valuable natural remedy.

特性

IUPAC Name |

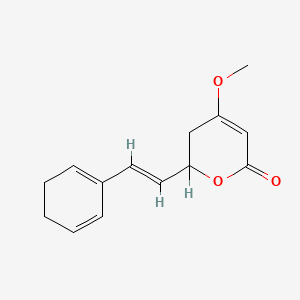

2-[(E)-2-cyclohexa-1,5-dien-1-ylethenyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h3,5-8,10,12H,2,4,9H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNGEVNATYFZGG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CCCC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CCCC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9000-38-8 | |

| Record name | Kava | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)

![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)

![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)